molecular formula C7H7NaO2S2 B14685725 (3-Thenylthio)acetic acid sodium salt CAS No. 35461-29-1

(3-Thenylthio)acetic acid sodium salt

Cat. No.: B14685725
CAS No.: 35461-29-1
M. Wt: 210.3 g/mol
InChI Key: VFXVBCMOKAOYKD-UHFFFAOYSA-M
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Description

(3-Thenylthio)acetic acid sodium salt is a chemical compound with the molecular formula C6H7NaO2S It is a sodium salt derivative of (3-Thenylthio)acetic acid, characterized by the presence of a thioether group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Thenylthio)acetic acid sodium salt typically involves the reaction of (3-Thenylthio)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt. The general reaction can be represented as follows:

(3-Thenylthio)acetic acid+NaOH(3-Thenylthio)acetic acid sodium salt+H2O\text{(3-Thenylthio)acetic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} (3-Thenylthio)acetic acid+NaOH→(3-Thenylthio)acetic acid sodium salt+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, neutralization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Thenylthio)acetic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Thenylthio)acetic acid sodium salt has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Thenylthio)acetic acid sodium salt involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium acetate: A simple sodium salt of acetic acid, used as a buffer and in various industrial applications.

    Sodium propionate: Another sodium salt of a carboxylic acid, used as a food preservative.

    Sodium butyrate: A sodium salt of butyric acid, known for its role in gene expression regulation.

Uniqueness

(3-Thenylthio)acetic acid sodium salt is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to other sodium salts of carboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

35461-29-1

Molecular Formula

C7H7NaO2S2

Molecular Weight

210.3 g/mol

IUPAC Name

sodium;2-(thiophen-3-ylmethylsulfanyl)acetate

InChI

InChI=1S/C7H8O2S2.Na/c8-7(9)5-11-4-6-1-2-10-3-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1

InChI Key

VFXVBCMOKAOYKD-UHFFFAOYSA-M

Canonical SMILES

C1=CSC=C1CSCC(=O)[O-].[Na+]

Origin of Product

United States

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